3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine

Photophysics Fluorescent Dyes Structure-Property Relationship

3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine (CAS 618859-93-1) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family, featuring a meta-methoxyphenyl substituent at the 3-position of the fused imidazole-pyridine core. With molecular formula C14H12N2O and a molecular weight of 224.26 g/mol, this compound exhibits a predicted density of 1.15±0.1 g/cm³ and a predicted pKa of 6.88±0.30.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B11071165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C3N2C=CC=C3
InChIInChI=1S/C14H12N2O/c1-17-13-7-4-5-11(9-13)14-15-10-12-6-2-3-8-16(12)14/h2-10H,1H3
InChIKeyOUHICPYWXYVGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine: A Meta-Substituted Imidazo[1,5-a]pyridine Scaffold for Fluorescent and Pharmacological Research


3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine (CAS 618859-93-1) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family, featuring a meta-methoxyphenyl substituent at the 3-position of the fused imidazole-pyridine core . With molecular formula C14H12N2O and a molecular weight of 224.26 g/mol, this compound exhibits a predicted density of 1.15±0.1 g/cm³ and a predicted pKa of 6.88±0.30 . The imidazo[1,5-a]pyridine nucleus is recognized as a privileged scaffold with dual utility in both luminescent materials and pharmaceutical research, owing to its unique 10-π electron nitrogen bridgehead bicyclic [5,6]-fused ring system [1][2]. The specific meta-methoxy substitution pattern on the 3-aryl group confers distinct electronic and steric properties that differentiate this compound from its ortho- and para-substituted isomers, making it a valuable candidate for structure-activity relationship (SAR) studies, fluorescent probe development, and kinase-targeted drug discovery programs [3][4].

3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine: Why In-Class Analogs Cannot Be Interchanged Without Performance Trade-offs


Simple substitution of 3-(3-methoxyphenyl)imidazo[1,5-a]pyridine with its para-methoxy isomer (3-(4-methoxyphenyl)imidazo[1,5-a]pyridine), unsubstituted 3-phenylimidazo[1,5-a]pyridine, or the imidazo[1,2-a]pyridine regioisomer is not a neutral exchange. The position of the methoxy substituent on the 3-aryl ring directly modulates frontier molecular orbital energies, rotational barriers, and photoluminescence quantum yield (Φ), with documented Φ ranges spanning from 22% to 50% depending solely on methoxy placement [1]. Furthermore, the imidazo[1,5-a]pyridine core displays demonstrably stronger electron-donating character than its imidazo[1,2-a]pyridine counterpart, producing a cyanine-like electronic signature with more intense absorption and higher emission quantum yields that cannot be replicated by the [1,2-a] regioisomer [2]. In pharmacological contexts, the imidazo[1,5-a]pyridine scaffold confers a 5-fold in vivo potency advantage over indolizine-based FGF antagonists (maximal efficacy at 10 mg/kg vs. 50 mg/kg for indolizines) [3]. These quantitative, scaffold-dependent performance gaps mean that analog interchange without explicit re-validation will unpredictably alter optical output, electronic behavior, and biological potency.

3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Methoxy Position-Dependent Quantum Yield Tuning: Meta-Substitution Occupies a Defined Intermediate Range in the 22%–50% Φ Spectrum

Volpi et al. (2021) demonstrated that the emission quantum yield (Φ) of methoxylated imidazo[1,5-a]pyridines can be systematically tuned from 22% to 50% by altering the position of methoxy substituents on the imidazo[1,5-a]pyridine nucleus, along with concomitant modulation of the Stokes shift [1]. While the specific Φ value for the meta-methoxy (3-position) derivative was not reported in isolation from the para and ortho isomers, the class-level trend establishes that the meta-substitution pattern occupies a defined, non-degenerate position within this tunable range. This is in contrast to unsubstituted 3-phenylimidazo[1,5-a]pyridine, which lacks the electron-donating methoxy group and consequently exhibits lower quantum yields [2]. The meta-methoxy group (Hammett σ_m = +0.12) provides a distinct electronic influence compared to the para-methoxy (σ_p = −0.27), which is a stronger resonance donor, or the ortho-methoxy, which introduces steric effects and potential intramolecular hydrogen bonding [3]. DFT calculations further confirmed that the methoxy position alters rotational barriers and frontier molecular orbital (FMO) energies, directly impacting the hyperchromic effect and photoemission efficiency [1].

Photophysics Fluorescent Dyes Structure-Property Relationship

Superior Electron-Donor Strength of Imidazo[1,5-a]pyridine Core Over Imidazo[1,2-a]pyridine: Cyanine-Like Character and Enhanced Quantum Yields

Valla et al. (2024) conducted a direct head-to-head comparison of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine as electron-donor groups in D-π-A dye architectures. TCF-containing imidazo[1,2-a]pyridine derivatives (Ia and IIa) exhibited purely dipolar character, whereas the corresponding imidazo[1,5-a]pyridine derivatives (IIIa and IVa) displayed cyanine-like character with intense absorption and higher quantum yields of emission [1]. The gradual red shift in optical properties with changing electron-donor groups followed the order IIb < Ib < IIIb < IVb and IIa < Ia < IIIa < IVa, quantitatively establishing the stronger electron-donor character of imidazo[1,5-a]pyridine compared to imidazo[1,2-a]pyridine [1]. This scaffold-level differentiation means that any 3-(3-methoxyphenyl)imidazo[1,5-a]pyridine will inherently outperform its imidazo[1,2-a]pyridine regioisomer (CAS 1338248-69-3) in applications requiring strong electron donation and high emission quantum yields . Crystalline powders of imidazo[1,2-a]pyridine derivatives exhibited solid-state fluorescence despite minimal solution emission, whereas imidazo[1,5-a]pyridine derivatives maintained strong solution-state fluorescence—an important practical consideration for solution-processed device fabrication [1].

D-π-A Dyes Electron-Donating Groups Photoluminescence

5-Fold In Vivo Potency Advantage of Imidazo[1,5-a]pyridine Over Indolizine Scaffolds in FGF Antagonism

Patent data from the SANOFI-AVENTIS family (WO 2006/097625, US 20080108648) and related indolizine patents (WO 03/084956, WO 2005/028476) reveal that imidazo[1,5-a]pyridine derivatives achieve maximal in vivo FGF antagonism at a dose of 10 mg/kg, whereas structurally analogous indolizine-based FGF antagonists require 50 mg/kg to produce equivalent efficacy—a 5-fold potency advantage directly attributable to the imidazo[1,5-a]pyridine core scaffold [1][2]. The SANOFI patent specifically claims 3-aryl-substituted imidazo[1,5-a]pyridines, including those bearing methoxyphenyl groups, as inhibitors of fibroblast growth factors (FGFs) with demonstrated anti-angiogenic and anti-proliferative activity [3]. This scaffold-level advantage means that drug discovery programs targeting FGF receptors can achieve target engagement at substantially lower compound loading, potentially improving therapeutic windows and reducing off-target effects compared to programs built on indolizine cores.

FGF Inhibition Kinase Antagonist In Vivo Pharmacology

Synthetic Versatility: 3-Arylimidazo[1,5-a]pyridines as Precursors for Combinatorial Library Generation via Cross-Coupling at the 1-Position

Shibahara et al. (2009) established that 3-arylimidazo[1,5-a]pyridines can be selectively halogenated at the 1-position with iodine, bromine, N-chlorosuccinimide, or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate to yield 1-halo-3-arylimidazo[1,5-a]pyridines in good to excellent yields [1]. These halogenated intermediates then undergo Kumada-Tamao-Corriu, Suzuki-Miyaura, or Sonogashira cross-coupling to produce 1,3-diarylated imidazo[1,5-a]pyridines with fluorescent emissions spanning 449–533 nm and improved quantum yields compared to the monoarylated precursors [1]. For instance, Suzuki-Miyaura coupling of 1-bromo-3-phenylimidazo[1,5-a]pyridine with p-methoxycarbonylphenylboronic acid gave a 91% yield, demonstrating the efficiency of this derivatization pathway [1]. The 3-(3-methoxyphenyl) group remains intact during these transformations, serving as a stable aryl anchor while the 1-position is diversified. This contrasts with imidazo[1,2-a]pyridine analogs, where the different nitrogen position alters the regioselectivity and efficiency of halogenation and cross-coupling reactions [2].

Cross-Coupling Combinatorial Chemistry Fluorescent Library Synthesis

Large Stokes Shift Capability: Imidazo[1,5-a]pyridines Offer >100 nm Stokes Shifts for Low-Reabsorption Fluorescence Applications

The imidazo[1,5-a]pyridine compound class is characterized by remarkably large Stokes shifts, with reported values ranging from 90–166 nm for 1,3-diarylated derivatives and 77–173 nm for trifluoromethylated analogs [1][2]. This is significantly larger than the Stokes shifts of common fluorophores such as BODIPY (5–20 nm in the solid state), which suffer from severe self-quenching due to spectral overlap between absorption and emission [3]. The large Stokes shift of imidazo[1,5-a]pyridines is attributed to the intramolecular charge transfer (ICT) character arising from the electron-rich imidazopyridine core coupled with aryl substituents, a feature that is preserved and modulated by the meta-methoxyphenyl group in the target compound . The Volpi et al. (2021) study further confirmed that methoxy position tuning allows modulation of the Stokes shift alongside quantum yield optimization, establishing the meta-substituted derivative as part of a designable photophysical parameter space [4].

Stokes Shift Down-Shifting Fluorescence Microscopy

Predicted Physicochemical Profile: pKa 6.88 and Lipophilicity Differentiate Meta-Methoxy from Para-Methoxy and Unsubstituted Analogs

The predicted pKa of 3-(3-methoxyphenyl)imidazo[1,5-a]pyridine is 6.88±0.30, with a predicted density of 1.15±0.1 g/cm³ . The pKa near physiological pH (7.4) means that the compound exists in partially ionized form under biological assay conditions, a property that directly influences membrane permeability, protein binding, and cellular uptake [1]. The meta-methoxy substitution pattern (Hammett σ_m = +0.12) exerts a qualitatively different electronic influence compared to para-methoxy (σ_p = −0.27), which is a stronger resonance donor and would shift the pKa of the imidazole nitrogen further into the basic range [2]. This difference in ionization state at physiological pH can lead to divergent pharmacokinetic behaviors between the meta and para isomers, even when their molecular formulas are identical. While no head-to-head pKa comparison data between the meta and para isomers were located, the well-established Hammett relationship provides a quantitative framework for predicting that the meta isomer will be less basic than the para isomer [2].

Physicochemical Properties Drug-Likeness pKa Prediction

3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Fluorescent Probe and FRET Donor Development for Biological Imaging

The imidazo[1,5-a]pyridine scaffold has been reported as a TBET (through-bond energy transfer) donor for the first time, enabling ratiometric fluorescent probes for HOCl detection with response times of 30 seconds and high selectivity [1]. Combined with the scaffold's large Stokes shift (90–173 nm) and tunable quantum yield (22%–50% via methoxy positioning), 3-(3-methoxyphenyl)imidazo[1,5-a]pyridine is well-suited as a donor fluorophore in FRET and TBET constructs where the meta-methoxy group provides a specific electronic profile for optimizing spectral overlap with rhodamine or other acceptor dyes [2][3]. The stronger electron-donating character of imidazo[1,5-a]pyridine over imidazo[1,2-a]pyridine [4] further ensures brighter donor emission, improving the overall sensitivity of the ratiometric system. Procurement of this specific meta isomer allows probe developers to fine-tune the donor emission wavelength and quantum yield without altering the core scaffold.

FGF Receptor-Targeted Anticancer Drug Discovery and Kinase Inhibitor Libraries

The SANOFI-AVENTIS patent family (WO 2006/097625) establishes imidazo[1,5-a]pyridine derivatives bearing 3-aryl substituents as potent FGF receptor antagonists with a 5-fold in vivo potency advantage over indolizine-based alternatives (10 mg/kg vs. 50 mg/kg for maximal efficacy) [1]. Medicinal chemistry teams building kinase-focused compound libraries can leverage 3-(3-methoxyphenyl)imidazo[1,5-a]pyridine as a validated starting scaffold, with subsequent diversification at the 1-position via halogenation and cross-coupling to generate SAR libraries with fluorescent emissions in the 449–533 nm range, enabling simultaneous biological activity screening and intracellular tracking [2]. The predicted pKa of 6.88 positions the compound for favorable ionization-dependent cellular uptake at physiological pH, a property that can be further optimized through 1-position derivatization [3].

Luminescent Down-Shifting Layers and Optoelectronic Device Fabrication

Imidazo[1,5-a]pyridine derivatives have been successfully integrated into luminescent down-shifting layers for photovoltaic applications and as blue emitters in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) [1][2]. The combination of large Stokes shifts (>100 nm) and quantum yields up to 38.5% in 1,3-diarylated derivatives [3] makes the scaffold particularly attractive for minimizing reabsorption losses in luminescent solar concentrators (LSCs). 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine can be dispersed in transparent thermosetting polyurethane resins to produce luminescent low-cost materials, as demonstrated for the structurally related 1-phenyl-3-(2-methoxyphenyl) analog [3]. The meta-methoxy substitution offers a distinct electronic tuning option compared to para-methoxy, enabling device fabricators to optimize the emission wavelength and quantum yield for specific down-shifting or electroluminescent applications.

Combinatorial Chemistry and High-Throughput Screening Library Synthesis

The validated synthetic pathway for selective 1-position halogenation and subsequent cross-coupling of 3-arylimidazo[1,5-a]pyridines provides a robust platform for generating diverse compound libraries [1]. Starting from 3-(3-methoxyphenyl)imidazo[1,5-a]pyridine, researchers can produce dozens to hundreds of 1,3-diarylated derivatives via parallel Suzuki-Miyaura, Sonogashira, or Kumada coupling, with reported yields up to 91% [1]. The resulting library members retain the favorable photophysical properties of the parent scaffold while exploring chemical space at the 1-position, making them suitable for both fluorescence-based high-throughput screening assays and conventional biochemical assays. The meta-methoxy group on the 3-aryl ring remains a constant structural feature throughout the library, providing a consistent electronic baseline against which 1-position SAR can be interpreted [1]. This synthetic efficiency translates directly to procurement value, as one batch of the parent compound can yield an entire screening library without the need for de novo core synthesis for each derivative.

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